molecular formula C11H14O3 B8605871 2-(6-Ethyl-1,3-benzodioxol-5-yl)ethanol

2-(6-Ethyl-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B8605871
M. Wt: 194.23 g/mol
InChI Key: XIUIXHNDCDFXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Ethyl-1,3-benzodioxol-5-yl)ethanol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a 1,3-benzodioxole core, a privileged structure in drug discovery known to contribute to bioactive molecules . The compound serves as a versatile synthetic intermediate or building block. The 1,3-benzodioxole moiety is present in compounds with a range of documented pharmacological activities, including antifungal , antibacterial , and endothelin receptor binding properties . The ethanol side chain attached to this core structure provides a functional handle for further chemical modification, allowing researchers to synthesize and explore novel analogs for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(6-ethyl-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H14O3/c1-2-8-5-10-11(14-7-13-10)6-9(8)3-4-12/h5-6,12H,2-4,7H2,1H3

InChI Key

XIUIXHNDCDFXBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1CCO)OCO2

Origin of Product

United States

Q & A

Q. What are the recommended synthetic routes for 2-(6-Ethyl-1,3-benzodioxol-5-yl)ethanol, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using benzodioxole precursors. For example, refluxing 6-ethyl-1,3-benzodioxole-5-carbaldehyde with ethanol in the presence of a reducing agent (e.g., NaBH₄) under inert conditions yields the target alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H NMR should show signals for the benzodioxole methylene (δ 5.95–6.05 ppm, dioxole protons), ethyl group (δ 1.2–1.4 ppm, triplet), and hydroxyl proton (δ 2.5–3.0 ppm, broad).
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₁H₁₄O₃: calculated 206.0943, observed 206.0945) .
  • FT-IR : Detect O-H stretch (~3200–3500 cm⁻¹) and benzodioxole C-O-C vibrations (~1250–1300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors .
  • Waste Disposal : Collect organic waste in halogen-free containers and treat via neutralization or incineration by certified facilities .

Advanced Research Questions

Q. How can the bioactivity of this compound be evaluated against cancer cell lines?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin assays on cervical (HeLa), colorectal (HCT-116), and liver (HepG2) cancer cells. Prepare serial dilutions (1–100 μM) in DMSO/PBS and incubate for 48–72 hours. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values using nonlinear regression .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection (DCFH-DA probe) to assess antioxidant properties .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Reproducibility : Verify solvent purity, instrument calibration, and sample concentration. For example, residual solvents in NMR (e.g., CHCl₃ at δ 7.26 ppm) can obscure signals .
  • Alternative Techniques : If HRMS and NMR data conflict, use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. What computational methods predict the compound’s solubility and logP for pharmacokinetic studies?

  • Methodological Answer :
  • Software Tools : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~1.8) and aqueous solubility (~2.5 mg/mL). Validate with experimental shake-flask methods (octanol/water partitioning) .
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (e.g., TIP3P) using GROMACS or AMBER .

Q. How can regioselectivity be controlled during functionalization of the benzodioxole ring?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to direct electrophilic substitution to position 6.
  • Catalysis : Use Pd-catalyzed C-H activation with ligands (e.g., 2,2'-bipyridine) to achieve selective ethylation or hydroxylation .

Physicochemical Properties Table

PropertyMethod/InstrumentValue/ResultReference
Melting PointDifferential Scanning Calorimetry78–80°C
logP (Octanol/Water)Shake-Flask Partitioning1.75 ± 0.05
Solubility in EthanolGravimetric Analysis45 mg/mL (25°C)
pKa (Hydroxyl Group)Potentiometric Titration10.2

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